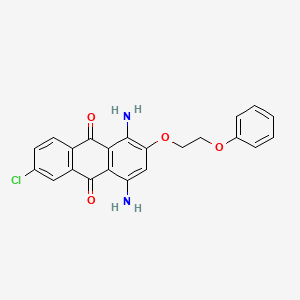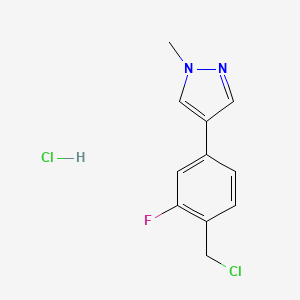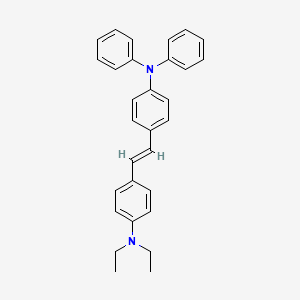
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diethylamino group attached to a styryl moiety, which is further connected to a diphenylaniline structure. Its distinctive molecular configuration makes it a valuable subject of study in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions typically occur in the presence of solvents like tetrahydrofuran (THF) or ethanol. Substitution reactions may involve the use of halogenating agents or other nucleophiles under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
科学研究应用
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorescent probe in the study of molecular interactions and dynamics.
Biology: In biological research, the compound is employed as a staining agent for visualizing cellular structures and processes.
Medicine: The compound’s ability to interact with specific biological targets makes it a potential candidate for drug development and diagnostic applications.
作用机制
The mechanism of action of 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group and styryl moiety play crucial roles in its binding to target molecules. In biological systems, the compound can insert into cellular membranes, where it becomes intensely fluorescent and allows for the visualization of cellular processes . The compound’s interaction with specific receptors or enzymes can also modulate their activity, leading to various biological effects .
相似化合物的比较
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline can be compared with other similar compounds, such as:
4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide: This compound shares a similar styryl structure but differs in the presence of a dimethylamino group and a pyridinium moiety.
4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide: This compound has a longer alkyl chain, which affects its solubility and interaction with biological membranes.
4-(4-(Diethylamino)phenyl)-1,3,5-triazine: This compound contains a triazine ring, which imparts different electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features and versatile applications across different scientific disciplines.
属性
分子式 |
C30H30N2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C30H30N2/c1-3-31(4-2)27-21-17-25(18-22-27)15-16-26-19-23-30(24-20-26)32(28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-24H,3-4H2,1-2H3/b16-15+ |
InChI 键 |
OURJBENWTSUHRH-FOCLMDBBSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


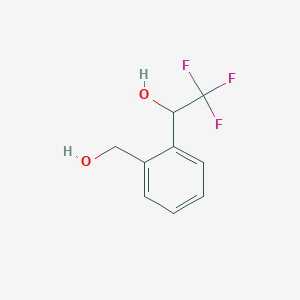
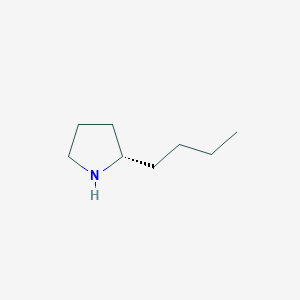
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

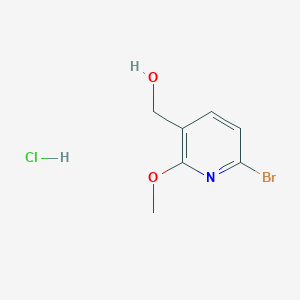

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
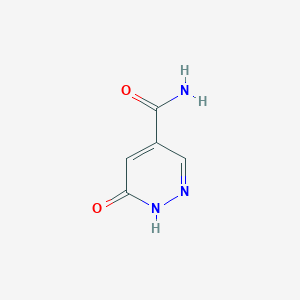
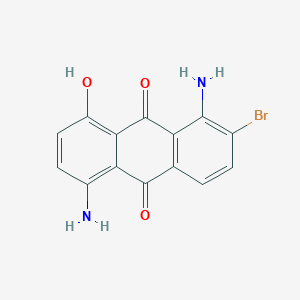
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
